molecular formula C11H9ClN2O2 B1367474 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1015868-48-0

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1367474
CAS No.: 1015868-48-0
M. Wt: 236.65 g/mol
InChI Key: JNOADCITUCNMIN-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a chlorophenyl group at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position of the pyrazole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with glutathione peroxidase and glutathione reductase, enhancing their activity and thereby contributing to the reduction of oxidative stress . Additionally, it interacts with catalase, aiding in the scavenging of hydrogen peroxide . These interactions highlight the compound’s potential as an antioxidant and its role in maintaining cellular redox balance.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It has been observed to protect dopaminergic neurons from oxidative stress by lowering reactive oxygen species (ROS) levels and boosting the glutathione system . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to improved cell function and survival under stress conditions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. It enhances the activity of enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . By increasing the levels of reduced glutathione, it helps in mitigating oxidative stress. Additionally, it interacts with catalase, facilitating the breakdown of hydrogen peroxide into water and oxygen . These interactions underscore its role as an antioxidant and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, maintaining its efficacy in reducing oxidative stress over extended periods . Long-term studies have indicated that it continues to support cellular function and survival, with no significant degradation observed . These findings suggest its potential for sustained therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to enhance antioxidant defenses and improve cellular function . At higher doses, there may be threshold effects, including potential toxicity or adverse effects . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress response, such as glutathione peroxidase, glutathione reductase, and catalase . These interactions help in maintaining cellular redox balance and protecting cells from oxidative damage. The compound’s involvement in these pathways highlights its potential as an antioxidant therapeutic agent.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, enhancing its efficacy. The compound’s ability to cross the blood-brain barrier further underscores its potential for treating neurological conditions associated with oxidative stress .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its therapeutic potential. For instance, its presence in mitochondria helps in mitigating mitochondrial oxidative stress and supporting cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. For example, the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative. The reaction typically involves heating the reactants in a solvent such as ethanol or acetic acid, followed by acidification to precipitate the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography. The choice of starting materials and reaction conditions would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as carboxylates or esters.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agents used.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Carboxylates, esters, or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid
  • 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole
  • 2-alkyl/arylamino-5-((6-(4-bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles

Uniqueness

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring. The presence of the chlorophenyl group at the 3-position and the carboxylic acid group at the 5-position imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-14-10(11(15)16)6-9(13-14)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOADCITUCNMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538534
Record name 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015868-48-0
Record name 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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